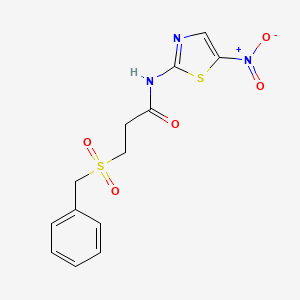![molecular formula C19H24N4O4S2 B4191408 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4191408.png)
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine
Vue d'ensemble
Description
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine, also known as NPTP, is a synthetic compound that has been studied for its potential use in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine is not fully understood. However, it is believed that 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine may induce apoptosis in cancer cells by activating certain signaling pathways.
In the case of neurological disorders, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine is believed to modulate the activity of certain neurotransmitters in the brain, including serotonin and dopamine. This modulation is thought to underlie 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine's anticonvulsant and antidepressant effects.
Biochemical and Physiological Effects:
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In animal studies, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to have anticonvulsant and antidepressant effects. These effects are believed to be due to 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine's ability to modulate the activity of certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine in lab experiments is that it has shown promising results in both in vitro and animal studies. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine is relatively easy to synthesize and has a high yield. However, one limitation of using 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and delivery methods for 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine.
Orientations Futures
There are several future directions for research on 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine. One area of research could focus on further elucidating the mechanism of action of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine. Additionally, more research is needed to determine the optimal dosage and delivery methods for 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine. Further studies could also investigate the potential use of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine in the treatment of other types of cancer and neurological disorders. Finally, research could investigate the potential use of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine in combination with other anticancer or antidepressant agents to enhance its effects.
Applications De Recherche Scientifique
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been studied for its potential use as an anticancer agent. In vitro studies have shown that 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine inhibits the growth of cancer cells in a dose-dependent manner. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine could be a promising candidate for the development of new cancer therapies.
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and depression. In animal studies, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to have anticonvulsant and antidepressant effects. These effects are believed to be due to 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine's ability to modulate the activity of certain neurotransmitters in the brain.
Propriétés
IUPAC Name |
1-(4-nitro-3-piperidin-1-ylphenyl)-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c24-23(25)17-7-6-16(15-18(17)21-8-2-1-3-9-21)20-10-12-22(13-11-20)29(26,27)19-5-4-14-28-19/h4-7,14-15H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULVRPTYLVZHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitro-3-piperidin-1-ylphenyl)-4-thiophen-2-ylsulfonylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4191328.png)
![8-(5-bromo-2-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4191333.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4191336.png)

![[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride](/img/structure/B4191344.png)
![N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B4191356.png)
![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide](/img/structure/B4191359.png)
![N-[2-(phenylthio)cyclohexyl]benzenesulfonamide](/img/structure/B4191367.png)
![N-2-biphenylyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4191369.png)
![4-methoxy-N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide hydrochloride](/img/structure/B4191372.png)

![7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4191405.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4191412.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4191419.png)